molecular formula C16H8 B12567605 4,5-Didehydropyrene CAS No. 165327-36-6

4,5-Didehydropyrene

Cat. No.: B12567605
CAS No.: 165327-36-6
M. Wt: 200.23 g/mol
InChI Key: OKKBLUFVINTYHN-UHFFFAOYSA-N
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Description

4,5-Didehydropyrene is a polycyclic aromatic hydrocarbon with the molecular formula C16H10 It is a derivative of pyrene, characterized by the presence of two double bonds at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Didehydropyrene typically involves the dehydrogenation of 4,5-dihydropyrene. One common method is the oxidative dehydrogenation using a ruthenium salt catalyst. The reaction is carried out under mild conditions, with the temperature maintained at around 40°C to achieve a fair yield .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale dehydrogenation processes. These processes utilize catalysts and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Didehydropyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it back to 4,5-dihydropyrene.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed:

    Oxidation: Formation of pyrene-4,5-dione and other quinones.

    Reduction: Formation of 4,5-dihydropyrene.

    Substitution: Formation of halogenated, nitrated, and sulfonated derivatives of this compound.

Scientific Research Applications

4,5-Didehydropyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Didehydropyrene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound and its reactivity. The pathways involved include the stabilization of radical intermediates and the facilitation of electron transfer processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific electronic configuration and the presence of double bonds at the 4 and 5 positions. This configuration imparts distinct electronic properties, making it valuable for applications in organic electronics and materials science.

Properties

CAS No.

165327-36-6

Molecular Formula

C16H8

Molecular Weight

200.23 g/mol

IUPAC Name

9,10-didehydropyrene

InChI

InChI=1S/C16H8/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-7,9H

InChI Key

OKKBLUFVINTYHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C#CC4=CC=CC(=C43)C=C2

Origin of Product

United States

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